molecular formula C18H12O6 B11564293 9,10-Anthracenedione, 1,4-bis(acetyloxy)- CAS No. 2289-36-3

9,10-Anthracenedione, 1,4-bis(acetyloxy)-

Cat. No.: B11564293
CAS No.: 2289-36-3
M. Wt: 324.3 g/mol
InChI Key: RLHYRFVLZOSXDH-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis(acetyloxy)- is a derivative of anthraquinone, a compound known for its applications in dyes and pigments. This specific compound features two acetyloxy groups attached to the 1 and 4 positions of the anthracenedione structure, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- typically involves the acetylation of 1,4-dihydroxyanthraquinone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis(acetyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce anthracene derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis(acetyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects can include inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.

    1,4-Dihydroxyanthraquinone: A precursor in the synthesis of 9,10-Anthracenedione, 1,4-bis(acetyloxy)-.

    1,4-Bis(methylamino)anthraquinone: Another derivative with different functional groups.

Uniqueness

9,10-Anthracenedione, 1,4-bis(acetyloxy)- is unique due to the presence of acetyloxy groups, which can influence its reactivity and potential applications. These groups can enhance the compound’s solubility and modify its interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2289-36-3

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

IUPAC Name

(4-acetyloxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C18H12O6/c1-9(19)23-13-7-8-14(24-10(2)20)16-15(13)17(21)11-5-3-4-6-12(11)18(16)22/h3-8H,1-2H3

InChI Key

RLHYRFVLZOSXDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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